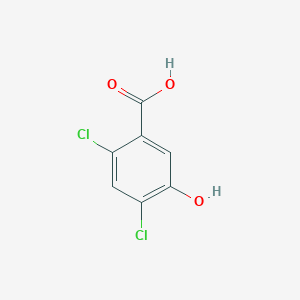

2,4-Dichloro-5-hydroxybenzoic acid

Beschreibung

Significance and Context within Halogenated Aromatic Carboxylic Acids Research

Halogenated aromatic carboxylic acids are a class of compounds with significant importance in medicinal chemistry and materials science. The introduction of halogen atoms into the aromatic ring can profoundly influence the physical, chemical, and biological properties of the parent molecule. This can include altered acidity, reactivity, and the potential for specific biological interactions.

2,4-Dichloro-5-hydroxybenzoic acid serves as a key example within this class. It is a derivative of benzoic acid, and the presence of chlorine and hydroxyl groups makes it a precursor for more complex molecules. For instance, derivatives of similar halogenated and hydroxylated benzoic acids have been investigated for their potential as pharmaceutical intermediates. The strategic placement of the chloro and hydroxy groups allows for selective chemical modifications, making it a versatile tool for synthetic chemists.

Historical Perspectives on its Discovery and Initial Syntheses

Initial syntheses of such polychlorinated and hydroxylated benzoic acids likely involved multi-step processes starting from simpler, more readily available precursors. A common strategy for the synthesis of related compounds involves the chlorination of hydroxybenzoic acids or the hydroxylation of dichlorobenzoic acids. For example, the synthesis of similar compounds has been achieved through the chlorination of 4-hydroxybenzoic acid or the hydrolysis of related chlorinated methoxybenzoic acids. google.com Another plausible historical route could have involved the Reimer-Tiemann reaction of dichlorophenols with carbon tetrachloride. youtube.com The development of the Kolbe-Schmitt reaction, which carboxylates phenolates, also provided a fundamental method for producing hydroxybenzoic acids, which could then be subjected to chlorination. semanticscholar.org

Modern synthetic routes often offer more efficiency and selectivity. For instance, a contemporary approach to synthesizing a similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, diazotization, and hydrolysis, starting from a difluorochlorobenzoic acid. Such methods highlight the evolution of synthetic strategies toward these complex molecules.

Structural Features and their Implications for Chemical Reactivity

The chemical behavior of 2,4-dichloro-5-hydroxybenzoic acid is a direct consequence of its molecular architecture. The interplay between the electron-withdrawing and electron-donating groups on the benzene (B151609) ring dictates its reactivity.

The carboxylic acid group (-COOH) is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It is also acidic and can undergo typical reactions of carboxylic acids, such as esterification and amide formation.

The hydroxyl group (-OH) is an electron-donating group that activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. However, in this specific molecule, the positions ortho and para to the hydroxyl group are already occupied by chlorine atoms. The phenolic nature of the hydroxyl group also means it can be deprotonated to form a phenoxide ion, which is a strong nucleophile.

The two chlorine atoms (-Cl) are also electron-withdrawing through induction but can donate electron density through resonance. Their presence on the ring further influences the acidity of the carboxylic acid and the phenolic proton. They also provide sites for potential nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions.

The combination of these functional groups results in a molecule with several reactive sites, allowing for a range of chemical transformations. For example, the carboxylic acid can be targeted for modification while the phenolic hydroxyl group is protected, or vice versa. This differential reactivity is a key aspect of its utility in multi-step organic synthesis.

Chemical and Physical Properties of 2,4-Dichloro-5-hydroxybenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₃ |

| Molecular Weight | 207.01 g/mol |

| CAS Number | 91659-09-5 |

| Appearance | Solid |

| InChI | InChI=1S/C7H4Cl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

| InChIKey | QMNUUCQAHFMEAM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1O)Cl)Cl)C(=O)O |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUUCQAHFMEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 5 Hydroxybenzoic Acid

Established Synthetic Routes to 2,4-Dichloro-5-hydroxybenzoic Acid and its Precursors

The synthesis of 2,4-dichloro-5-hydroxybenzoic acid is not commonly detailed in a single, standardized procedure. However, its structure lends itself to several logical synthetic disconnections based on well-established reactions in organic chemistry. The strategic introduction of the chloro, hydroxyl, and carboxyl groups onto the aromatic ring can be achieved through various sequences, primarily relying on electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. In the context of synthesizing 2,4-dichloro-5-hydroxybenzoic acid, EAS reactions are crucial for introducing the chlorine atoms and potentially the carboxyl or a precursor group.

A plausible synthetic approach begins with a substituted toluene (B28343) derivative. For instance, the synthesis of the related 2,4-dichloro-5-sulfamoylbenzoic acid starts with 2,4-dichlorobenzyl chloride. This precursor undergoes chlorosulfonation with chlorosulfonic acid, an electrophilic aromatic substitution, to introduce the sulfonyl chloride group at the 5-position. Subsequent hydrolysis of the trichloromethyl group would yield the carboxylic acid. A similar strategy could be envisioned for 2,4-dichloro-5-hydroxybenzoic acid, potentially starting from 2,4-dichloro-5-methylphenol. The methyl group could then be oxidized to a carboxylic acid.

Another EAS-based approach involves the direct halogenation of a phenolic acid precursor. However, the directing effects of the hydroxyl and carboxyl groups must be carefully considered to achieve the desired 2,4-dichloro substitution pattern. The hydroxyl group is a strong activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for introducing the hydroxyl group, especially on an activated aromatic ring. A common strategy involves the displacement of a nitro group or a halogen atom.

A well-documented pathway for introducing a hydroxyl group onto an aromatic ring, analogous to the synthesis of similar compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves the following sequence. semanticscholar.org The synthesis would start with a suitable precursor like 2,4-dichloro-5-nitrobenzoic acid. The nitro group can be reduced to an amino group, for example, through catalytic hydrogenation using palladium on carbon (Pd/C). semanticscholar.org The resulting 5-amino-2,4-dichlorobenzoic acid can then be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid. semanticscholar.org Subsequent hydrolysis of the diazonium salt, often by heating in an aqueous solution, yields the desired 2,4-dichloro-5-hydroxybenzoic acid. semanticscholar.org

Alternatively, a nucleophilic substitution of a halide could be considered. For instance, starting with 2,4,5-trichlorobenzoic acid, the selective substitution of the chlorine atom at the 5-position with a hydroxide (B78521) source under forcing conditions (high temperature and pressure) could theoretically yield the target product. However, such reactions often require strongly electron-withdrawing groups to activate the ring for SNAr, and selectivity can be an issue.

Hydroxylation and Carboxylation Techniques in Synthesis

Specific reactions to introduce the hydroxyl and carboxyl groups are central to the synthesis of 2,4-dichloro-5-hydroxybenzoic acid.

Carboxylation: The Kolbe-Schmitt reaction is a prominent industrial method for the synthesis of hydroxybenzoic acids. wikipedia.orgpearson.comnumberanalytics.combyjus.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under high pressure and temperature. wikipedia.org For the synthesis of the target molecule, 2,4-dichlorophenol (B122985) would be the logical starting material. Treatment with a strong base like sodium hydroxide would generate the corresponding sodium 2,4-dichlorophenoxide. This phenoxide would then be subjected to carboxylation with CO2. The regioselectivity of the Kolbe-Schmitt reaction is influenced by factors such as the counter-ion and temperature, but it characteristically favors ortho-carboxylation. pearson.com

Another powerful carboxylation method involves the use of organometallic intermediates. A procedure analogous to one reported for a similar fluorinated compound involves the lithiation of a protected phenol (B47542) followed by quenching with dry ice (solid CO2). For example, a protected 2,4-dichlorophenol could be treated with a strong base like sec-butyllithium (B1581126) to generate a lithiated species, which then reacts with carbon dioxide upon quenching to form the carboxylic acid after an acidic workup. semanticscholar.org

Hydroxylation: Direct hydroxylation of a pre-existing dichlorobenzoic acid is challenging but can be achieved through specific enzymatic processes. For example, microbial degradation pathways of chlorinated compounds sometimes involve hydroxylation steps. Current time information in Bangalore, IN. However, for laboratory synthesis, the introduction of the hydroxyl group via the diazotization of an amino group, as described in section 2.1.2, is a more common and predictable method.

Functional Group Interconversions and Derivatization Strategies

The presence of both a hydroxyl and a carboxylic acid group on 2,4-dichloro-5-hydroxybenzoic acid allows for a range of derivatization reactions, enabling the synthesis of various esters and amides with potential applications in different fields of chemistry.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations.

Esterification: The conversion of 2,4-dichloro-5-hydroxybenzoic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. tcu.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu

Alternatively, for milder conditions, coupling agents can be employed. The reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine, is another effective method for ester synthesis. google.com A variety of other reagents can also facilitate esterification under specific conditions.

Interactive Data Table: Representative Esterification Conditions

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | Methanol | Reflux | - | tcu.edu |

| Salicylic Acid | Benzyl Chloride | N,N-diisopropylethylamine | - | 100 | - | google.com |

| p-Hydroxybenzoic Acid | Glucose | γ-Al₂O₃/SO₄²⁻ | DMSO | 100 | - | uhamka.ac.id |

| Acetic Acid | Methanol | Ion Exchange Resin | - | 60-80 | - | researchgate.net |

Amidation: The synthesis of amides from 2,4-dichloro-5-hydroxybenzoic acid can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with ammonia (B1221849) or a primary/secondary amine to form the desired amide.

A related synthesis for 2,4-dichloro-5-sulfamoylbenzoic acid involves the reaction of the corresponding sulfonyl chloride with ammonia (ammonolysis) to produce the sulfonamide. google.com A similar principle applies to the formation of carboxamides from the carboxylic acid derivative.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modifications such as etherification, esterification, and oxidation, significantly altering the compound's properties.

Etherification of the phenolic hydroxyl group is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves a two-step process. First, the phenol is deprotonated with a suitable base, such as sodium hydride (NaH), to form the more nucleophilic sodium phenoxide. youtube.com Subsequently, the phenoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. wikipedia.org This method is highly versatile for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Esterification of the phenolic hydroxyl group requires different conditions than the esterification of the carboxylic acid. Due to the lower nucleophilicity of the phenolic hydroxyl compared to aliphatic alcohols, direct esterification with carboxylic acids (Fischer esterification) is generally ineffective. youtube.com Instead, more reactive acylating agents are required. The reaction of the phenol with a highly reactive acid chloride or acid anhydride, typically in the presence of a base like pyridine, successfully yields the corresponding phenyl ester. youtube.com

Table 2: Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Phenyl Ether (Ar-O-R) | Anhydrous solvent (e.g., THF, DMSO). masterorganicchemistry.comyoutube.com |

| Esterification | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Phenyl Ester (Ar-O-COR) | Often with a base catalyst (e.g., pyridine). youtube.com |

The phenolic group is susceptible to oxidation, which can lead to the formation of quinones. Phenols can be oxidized using strong oxidizing agents like chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄). youtube.com This reaction transforms the phenol into a cyclohexadienedione, commonly known as a quinone. youtube.com

For more controlled and regioselective oxidation, reagents such as o-iodoxybenzoic acid (IBX) have been employed. IBX is known to oxidize electron-rich phenols to their corresponding o-quinones under mild conditions. nih.gov Studies on the oxidation of 2,4-dichlorophenol, a structurally similar compound, have shown that it can lead to the formation of both quinones and oligomeric products through oxidative coupling. acs.org The oxidation of a phenol to a quinone involves the loss of its labile hydrogen, thereby eliminating its antioxidant properties. researchgate.net

Transformations Involving Chlorine Substituents

The two chlorine atoms on the aromatic ring can be modified through halogen exchange or removed via reductive dehalogenation.

The chlorine atoms on the aromatic ring of 2,4-dichloro-5-hydroxybenzoic acid can be replaced with other halogens (bromine or iodine) through metal-mediated halogen exchange reactions, sometimes referred to as an "aromatic Finkelstein reaction". nih.gov These transformations are challenging for aryl halides via traditional nucleophilic substitution and typically require a metal catalyst. nih.gov Nickel and copper complexes have been extensively studied and are effective promoters for these exchange reactions, allowing for the conversion of aryl chlorides into the more reactive aryl iodides or bromides. nih.gov These reactions are crucial for introducing different halogens, which can alter the compound's reactivity or be used for applications like the introduction of radionuclides for imaging studies. science.gov

The removal of chlorine substituents from the aromatic ring can be accomplished through both biological and chemical methods.

Biological methods have demonstrated the reductive dehalogenation of chlorinated benzoic acids. For example, certain microorganisms can utilize chlorinated aromatic compounds as electron acceptors in their respiratory processes, leading to the removal of chlorine atoms. nih.govd-nb.info

Chemical methods for reductive dehalogenation often involve catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This process typically uses hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C), under neutral conditions. organic-chemistry.org This method can be selective; for instance, bromo substituents are generally reduced more readily than chloro substituents. organic-chemistry.org This allows for sequential dehalogenation if different halogens are present. The chloro groups serve as effective blocking groups in synthesis, allowing for functionalization at other positions before being removed at a later stage. researchwithrutgers.com

Table 3: Transformations of Chlorine Substituents

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Halogen Exchange | Metal Halide (e.g., NaI, KBr) with Ni or Cu catalyst | Halogen-exchanged aromatic | Requires metal catalysis for aryl halides. nih.gov |

| Reductive Dehalogenation | H₂ gas, Pd/C catalyst | Dehalogenated aromatic | Neutral conditions, often in a solvent like ethanol. organic-chemistry.orgresearchwithrutgers.com |

Advanced Synthetic Techniques and Green Chemistry Approaches

The synthesis of polychlorinated hydroxybenzoic acids often involves multi-step processes that may utilize harsh reagents and generate significant waste. Modern synthetic chemistry aims to overcome these challenges by developing more efficient, selective, and environmentally benign methods.

Catalytic Methods in Synthesis

While specific catalytic methods for the direct synthesis of 2,4-dichloro-5-hydroxybenzoic acid are not extensively documented in publicly available literature, general principles of catalytic aromatic substitution can be applied to devise plausible and efficient synthetic routes.

One potential catalytic approach involves the selective chlorination of a suitable hydroxybenzoic acid precursor. For instance, the use of transition metal catalysts could enhance the regioselectivity of the chlorination of 3-hydroxybenzoic acid, directing the chlorine atoms to the 2 and 4 positions. However, controlling the regioselectivity in such reactions can be challenging due to the directing effects of both the hydroxyl and carboxyl groups.

Another advanced approach is the use of enzymatic catalysis. Biocatalytic methods, such as those employing halogenases or dioxygenases, offer high selectivity under mild reaction conditions. For example, the degradation of 2,4-dichlorobenzoic acid has been shown to be catalyzed by 2-halobenzoate-1,2-dioxygenase, which could potentially be adapted for a synthetic purpose. researchgate.net

A powerful method for the introduction of functional groups onto an aromatic ring is the Sandmeyer reaction . wikipedia.orglscollege.ac.inbyjus.com This reaction involves the diazotization of an aromatic amine followed by its substitution with a nucleophile, often catalyzed by a copper(I) salt. A hypothetical, yet chemically sound, synthetic route to 2,4-dichloro-5-hydroxybenzoic acid using this methodology could start from a suitably substituted aniline (B41778) derivative.

Table 1: Plausible Catalytic Routes to 2,4-Dichloro-5-hydroxybenzoic Acid

| Precursor | Reagents and Catalysts | Potential Product | Reaction Type |

| 3-Hydroxybenzoic Acid | Cl₂, Lewis Acid Catalyst | 2,4-Dichloro-5-hydroxybenzoic Acid | Electrophilic Aromatic Substitution |

| 2,4-Dichloroaniline | 1. NaNO₂, HCl; 2. Cu₂O, H₂O | 2,4-Dichlorophenol | Sandmeyer Reaction (Hydroxylation) |

| 2,4-Dichlorobenzoic Acid | Hydroxylating Agent, Catalyst | 2,4-Dichloro-5-hydroxybenzoic Acid | Oxidative Hydroxylation |

This table presents theoretical pathways based on established chemical reactions, as direct literature for the synthesis of 2,4-dichloro-5-hydroxybenzoic acid is scarce.

Process Optimization for Research-Scale Production

The optimization of reaction conditions is crucial for the efficient and sustainable production of fine chemicals at a research scale. For the synthesis of halogenated phenolic compounds like 2,4-dichloro-5-hydroxybenzoic acid, several factors can be fine-tuned to maximize yield and purity while minimizing waste and energy consumption. mdpi.comnih.govmdpi.comscielo.brnih.gov

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. Green solvents, such as ionic liquids or supercritical fluids, are increasingly being explored as alternatives to traditional volatile organic compounds.

Temperature and Pressure Control: Precise control over reaction temperature and pressure is essential for controlling reaction kinetics and preventing the formation of byproducts.

Catalyst Loading and Turnover: In catalytic reactions, optimizing the amount of catalyst used is critical. Minimizing catalyst loading reduces costs and environmental impact, while maximizing its turnover number ensures its efficient use.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time, preventing unnecessary energy consumption and potential product degradation.

Work-up and Purification: Developing efficient work-up and purification protocols, such as crystallization or chromatography, is vital for obtaining the desired product in high purity. The use of techniques that minimize solvent usage, like solid-phase extraction, aligns with the principles of green chemistry.

Response surface methodology (RSM) is a statistical tool that can be employed to systematically optimize multiple reaction variables simultaneously, leading to improved process efficiency. nih.govscielo.brnih.gov

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 5 Hydroxybenzoic Acid

Electronic Structure and Molecular Conformation Analysis

The arrangement of atoms and electrons in 2,4-Dichloro-5-hydroxybenzoic acid dictates its physical and chemical properties. Theoretical and computational methods provide a powerful means to explore these features at the atomic level.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic structure of molecules like 2,4-Dichloro-5-hydroxybenzoic acid. nih.gov These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic properties.

For substituted benzoic acids, DFT methods, such as B3LYP, are commonly used with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to optimize the molecular geometry and calculate vibrational frequencies. nih.govnih.gov Similar approaches have been applied to study related compounds, indicating that such calculations can provide reliable predictions for 2,4-Dichloro-5-hydroxybenzoic acid. chemrxiv.org The choice of functional and basis set is crucial for obtaining accurate results, with larger basis sets and hybrid functionals often yielding improved accuracy for both geometric and electronic properties. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a hierarchical approach to electron correlation. While computationally more demanding than DFT, they can provide benchmark data for validating DFT results. nih.gov For molecules with intramolecular hydrogen bonding and potential steric hindrance from substituents, as is the case here, these calculations are vital for a precise description of the electronic landscape.

Conformational Landscapes and Isomeric Considerations

The presence of the carboxylic acid and hydroxyl groups, both capable of rotation, gives rise to different possible conformations for 2,4-Dichloro-5-hydroxybenzoic acid. The relative orientation of these groups can significantly impact the molecule's stability and reactivity.

Computational studies on similar substituted benzoic acids have shown that the orientation of the carboxyl group relative to the benzene (B151609) ring and other substituents is a key determinant of conformational stability. chemrxiv.org Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups can also play a significant role in stabilizing certain conformers. The relative energies of different isomers and conformers can be calculated using quantum chemical methods to identify the most stable structures. chemrxiv.org For instance, studies on 2,4-dihydroxybenzoic acid have revealed the importance of the COOH group's orientation in determining the relative stability of its isomers. chemrxiv.org A similar analysis for 2,4-Dichloro-5-hydroxybenzoic acid would likely reveal a preference for conformers that minimize steric repulsion and maximize favorable intramolecular interactions.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra, providing a bridge between theoretical models and experimental observations.

Vibrational Spectroscopy (IR, Raman) Analysis and Assignment

Theoretical calculations of vibrational frequencies are essential for assigning the bands observed in experimental Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods.

For substituted benzoic acids, characteristic vibrational modes include the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various C-C stretching and C-H bending modes of the aromatic ring. nih.goviipseries.org The presence of chlorine atoms will also give rise to characteristic C-Cl stretching and bending vibrations. iipseries.org A theoretical analysis would allow for the precise assignment of each observed band to a specific molecular motion, aiding in the structural characterization of the molecule.

Table 1: Predicted Vibrational Frequencies for 2,4-Dichloro-5-hydroxybenzoic Acid (Note: This is a representative table based on typical values for similar compounds. Actual values would require specific DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500 |

| O-H Stretch (Hydroxyl) | ~3400 |

| C=O Stretch | ~1700 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-Cl Stretch | ~800-600 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the NMR shielding tensors, which are then converted to chemical shifts. researchgate.netnih.gov

By calculating the ¹H and ¹³C NMR chemical shifts for 2,4-Dichloro-5-hydroxybenzoic acid, one can predict the positions of the signals in the experimental spectrum. This is particularly useful for assigning the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the chloro, hydroxyl, and carboxylic acid substituents. The accuracy of these predictions allows for a detailed understanding of the electronic environment of each nucleus within the molecule. epstem.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dichloro-5-hydroxybenzoic Acid (Note: This is a representative table based on typical values for similar compounds. Actual values would require specific GIAO calculations.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹H (Hydroxyl) | 5.0 - 6.0 |

| ¹H (Carboxylic Acid) | 11.0 - 13.0 |

| ¹³C (Carboxylic Acid) | ~170 |

| ¹³C (Aromatic) | 110 - 140 |

Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2,4-Dichloro-5-hydroxybenzoic acid, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of these groups would exhibit positive potential, marking them as sites for nucleophilic interaction.

Reactivity descriptors, derived from conceptual DFT, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electronegativity, hardness, and softness, provide quantitative measures of a molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability, with a larger gap suggesting higher stability. scispace.com Analysis of these descriptors for 2,4-Dichloro-5-hydroxybenzoic acid would offer a deeper understanding of its kinetic stability and its propensity to participate in various chemical reactions.

Mapping of Electron Density and Electrophilic/Nucleophilic Sites

The distribution of electrons within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density and predict sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For 2,4-Dichloro-5-hydroxybenzoic acid, the MEP map is dictated by its distinct functional groups: a carboxylic acid, a hydroxyl group, and two chlorine atoms attached to the benzene ring.

Nucleophilic Sites: The oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups are the most electron-rich centers. These areas, corresponding to the regions of highest negative potential, are the primary sites for interaction with electrophiles.

Electrophilic Sites: The hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen of the carboxylic acid group, are the most electron-deficient regions. These sites represent the areas of highest positive potential and are susceptible to attack by nucleophiles. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. wikipedia.org

In 2,4-Dichloro-5-hydroxybenzoic acid, the electronic nature of the substituents significantly influences the FMO energies.

The electron-withdrawing chlorine atoms and carboxylic acid group tend to lower the energy of both the HOMO and LUMO.

The electron-donating hydroxyl group tends to raise the energy of these orbitals.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE eV) | Reference Context |

|---|---|---|---|---|

| Benzoic Acid | -7.10 | -1.50 | 5.60 | Illustrative Base Compound |

| 4-Chlorobenzoic Acid | -7.25 | -1.80 | 5.45 | Effect of -Cl Substituent jbiochemtech.com |

| 4-Hydroxybenzoic Acid | -6.85 | -1.40 | 5.45 | Effect of -OH Substituent |

| 2,4-Dihydroxybenzoic Acid | -6.70 | -1.30 | 5.40 | Effect of Multiple Substituents chemrxiv.org |

This table presents illustrative data based on typical values for substituted benzoic acids to demonstrate substituent effects. Actual calculated values for 2,4-Dichloro-5-hydroxybenzoic acid may vary.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methodologies used to correlate a molecule's chemical structure with its biological activity. These models are pivotal in drug discovery and toxicology for predicting the efficacy or toxicity of new compounds. acs.org

Computational Approaches to Substituent Effects on Reactivity

The reactivity of 2,4-Dichloro-5-hydroxybenzoic acid is largely governed by the electronic effects of its substituents. Computational methods, particularly those based on DFT, can quantify these effects. Parameters such as atomic charges, bond lengths, and vibrational frequencies can be calculated to understand how the chloro and hydroxyl groups modulate the properties of the carboxylic acid function. researchgate.net

One of the most studied aspects is the acidity (pKa) of the carboxylic acid group. The Hammett equation is a classic analytical tool that relates reaction rates and equilibrium constants for reactions of substituted benzoic acids. wikipedia.org

Electron-Withdrawing Groups (-Cl, -COOH): These groups stabilize the carboxylate anion formed upon deprotonation through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the compound compared to unsubstituted benzoic acid.

Electron-Donating Group (-OH): This group destabilizes the carboxylate anion, decreasing the acidity (increasing the pKa).

The net effect on the pKa of 2,4-Dichloro-5-hydroxybenzoic acid is a composite of these competing influences, which can be accurately predicted using advanced computational models that solve for the free energy of dissociation.

Theoretical Frameworks for Predicting Biological Interaction Propensities

QSAR models build a mathematical relationship between a set of molecular descriptors (physicochemical properties or theoretical parameters) and the biological activity of a series of compounds. researchgate.net For 2,4-Dichloro-5-hydroxybenzoic acid and its analogues, a QSAR model could predict their potential as, for example, enzyme inhibitors.

The process involves:

Data Set Generation: A series of related compounds with varying substituents is synthesized, and their biological activity is measured. nih.gov

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and hydrophobicity descriptors (e.g., LogP).

Model Building: Statistical methods or machine learning algorithms are used to build a regression or classification model that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested. acs.org

Molecular docking is another theoretical framework that predicts how a ligand (like 2,4-Dichloro-5-hydroxybenzoic acid) might bind to the active site of a biological target, such as a protein or enzyme. nih.govnih.gov This method calculates the preferred binding orientation and affinity, providing insights into the potential mechanism of action at a molecular level. nih.gov

| Descriptor Type | Examples | Relevance to Biological Interaction |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Determines the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices | Numerically describes the size, shape, and branching of the molecule. |

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For 2,4-Dichloro-5-hydroxybenzoic acid, MD simulations can provide critical information about its conformational dynamics and its interactions with surrounding solvent molecules. ucl.ac.uk

An MD simulation tracks the trajectory of each atom in a system by solving Newton's equations of motion. This allows for the observation of time-dependent phenomena such as:

Conformational Changes: The -COOH and -OH groups can rotate around their single bonds. MD simulations can explore the potential energy surface of these rotations, identifying the most stable conformations and the energy barriers between them.

Solvent Effects: By explicitly including solvent molecules (like water) in the simulation box, MD can model how the solute interacts with its environment. This includes the formation and breaking of hydrogen bonds between the carboxylic acid/hydroxyl groups and water molecules. ucl.ac.uk

Self-Association: In certain solvents, benzoic acid derivatives are known to form hydrogen-bonded dimers. acs.org MD simulations can investigate the propensity of 2,4-Dichloro-5-hydroxybenzoic acid to self-associate and characterize the structure and stability of these dimers. ucl.ac.uk

These simulations provide a dynamic picture that complements the static information obtained from quantum chemistry calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment. nih.gov

Mechanistic Investigations of Biological Interactions Involving 2,4 Dichloro 5 Hydroxybenzoic Acid and Its Derivatives

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of 2,4-dichloro-5-hydroxybenzoic acid have been the subject of several studies to determine their inhibitory effects on various enzymes. These investigations have sought to identify specific enzyme targets, understand the molecular interactions at the active site, and characterize the nature of the inhibition.

Specific Enzyme Targets (e.g., α-amylase, α-glucosidase, SIRT5, urease, 4-hydroxybenzoate (B8730719) 1-hydroxylase)

Research has identified several enzymes that are susceptible to inhibition by derivatives of 2,4-dichloro-5-hydroxybenzoic acid and other related hydroxybenzoic acids.

α-Amylase and α-Glucosidase: Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated inhibitory activity against both α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. researchgate.net One particular derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be a potent inhibitor, showing significantly higher activity against both enzymes compared to the standard drug acarbose. researchgate.net This suggests that the sulfamoylbenzoic acid scaffold is a promising starting point for the development of antidiabetic agents.

SIRT5: The sirtuin deacetylase SIRT5, a regulator of metabolic pathways, has been identified as a target for hydroxybenzoic acid derivatives. A compound featuring a 2-hydroxybenzoic acid functional group was identified as a novel and selective inhibitor of SIRT5. nih.gov This initial hit compound displayed moderate inhibitory activity against SIRT5 with an IC50 value of 26.4 ± 0.8 μM and exhibited high selectivity over other sirtuin isoforms like SIRT1, SIRT2, and SIRT3. nih.gov Further optimization of this scaffold led to compounds with improved potency. nih.gov

Urease: While direct studies on 2,4-dichloro-5-hydroxybenzoic acid are limited, research on related compounds suggests potential inhibitory activity against urease. Studies on other chlorinated benzoic acid derivatives have shown that they can inhibit this enzyme, which is implicated in various pathological conditions. science.gov

4-hydroxybenzoate 1-hydroxylase: Currently, there is a lack of scientific literature detailing the direct inhibition of 4-hydroxybenzoate 1-hydroxylase by 2,4-dichloro-5-hydroxybenzoic acid. Further research is required to explore this potential interaction.

Binding Site Analysis and Molecular Interaction Models (e.g., Hydrogen Bonding, Pi-Interactions)

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. For the 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, their interaction with the active sites of α-amylase and α-glucosidase is primarily governed by hydrogen bonding and various pi-interactions. researchgate.netresearchgate.net

In the case of SIRT5 inhibition by 2-hydroxybenzoic acid derivatives, molecular docking has revealed specific interactions within the enzyme's binding pocket. The carboxylate group of the inhibitor is proposed to form electrostatic interactions and hydrogen bonds with the unique residues Arg105 and Tyr102. nih.gov Additionally, the adjacent hydroxyl group is thought to form a hydrogen bond with Val221, highlighting the importance of the 2-hydroxybenzoic acid moiety for maintaining inhibitory activity. nih.gov

Inhibition Type Determination (e.g., Competitive, Non-Competitive)

Kinetic studies have been conducted to determine the type of inhibition exerted by these compounds. For instance, a derivative of 2,4-dichloro-5-sulfamoylbenzoic acid was identified as a non-competitive inhibitor of α-glucosidase. researchgate.net In the context of SIRT5, inhibitors based on the 2-hydroxybenzoic acid scaffold have been shown to act as substrate-competitive inhibitors. researchgate.net

Receptor Binding Studies and Modulation Mechanisms

The interaction of 2,4-dichloro-5-hydroxybenzoic acid with nuclear receptors is an area that remains largely unexplored.

Interaction with Specific Receptor Types (e.g., Retinoic Acid Receptors)

There is currently no available scientific literature that specifically investigates the binding or modulation of retinoic acid receptors (RARs) by 2,4-dichloro-5-hydroxybenzoic acid. Studies on RARs have predominantly focused on more complex, structurally distinct benzoic acid derivatives.

Ligand-Receptor Complex Formation and Energetics

Due to the absence of studies on the interaction between 2,4-dichloro-5-hydroxybenzoic acid and retinoic acid receptors, there is no information available regarding the formation and energetics of any potential ligand-receptor complexes.

Modulation of Cellular Pathways at the Molecular Level

The molecular interactions of 2,4-dichloro-5-hydroxybenzoic acid and its derivatives with cellular pathways are a subject of ongoing research. While information on their direct effects on protein degradation pathways is limited, studies have begun to elucidate their influence on key metabolic enzymes.

Investigations into Ubiquitin-Proteasome Pathway Interactions

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, playing a vital role in cell cycle regulation, signal transduction, and quality control of proteins. To date, there is a notable lack of direct scientific research and published literature specifically investigating the interactions of 2,4-dichloro-5-hydroxybenzoic acid or its derivatives with the components of the ubiquitin-proteasome pathway. Consequently, the direct modulatory effects of this compound on this essential cellular degradation system remain uncharacterized.

Autophagy-Lysosome Pathway Research

The autophagy-lysosome pathway is another major intracellular degradation system, primarily involved in the breakdown of bulk cytoplasmic components, including aggregated proteins and damaged organelles. Similar to the ubiquitin-proteasome pathway, there is currently a scarcity of direct research examining the specific effects of 2,4-dichloro-5-hydroxybenzoic acid and its derivatives on the autophagy-lysosome pathway. Therefore, the potential for this compound to modulate autophagic processes is not yet established in the scientific literature.

Metabolic Pathway Enzyme System Perturbations

In contrast to the limited research on protein degradation pathways, there is emerging evidence detailing the interactions of derivatives of 2,4-dichloro-5-hydroxybenzoic acid with enzymes of metabolic pathways. Notably, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for their potential to inhibit key carbohydrate-hydrolyzing enzymes.

A study focused on the in vitro antidiabetic activity of these derivatives demonstrated significant inhibitory effects against α-amylase and α-glucosidase. nih.govresearchgate.net These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia.

One of the synthesized compounds, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (compound 3c in the study), was identified as a particularly potent inhibitor. nih.govresearchgate.net It exhibited a threefold greater inhibitory potential against α-amylase and a fivefold greater inhibitory activity against α-glucosidase when compared to the standard drug, acarbose. nih.govresearchgate.net Molecular docking studies suggest that these derivatives interact with the active sites of these enzymes through hydrogen bonding and various pi interactions. nih.gov

The inhibitory concentrations (IC₅₀) of several of these derivatives against α-amylase and α-glucosidase are presented in the table below.

Inhibitory Activity of 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives

| Compound | Substituent (R) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|---|

| 3a | Phenyl | 29.45 ± 0.15 | 19.12 ± 0.12 |

| 3b | 4-Methylphenyl | 27.18 ± 0.11 | 17.54 ± 0.09 |

| 3c | 2-Nitrophenyl | 10.12 ± 0.08 | 8.14 ± 0.05 |

| 3d | 4-Nitrophenyl | 15.23 ± 0.13 | 12.45 ± 0.11 |

| 3e | 2-Chlorophenyl | 22.87 ± 0.10 | 15.28 ± 0.08 |

| Acarbose (Standard) | - | 30.15 ± 0.21 | 40.23 ± 0.18 |

Further research into related hydroxybenzoic acid derivatives has revealed interactions with other metabolic enzymes. For instance, certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in regulating multiple metabolic pathways. These findings underscore the potential for this class of compounds to modulate various enzymatic activities within cellular metabolic networks.

Environmental Fate and Biotransformation Mechanisms of 2,4 Dichloro 5 Hydroxybenzoic Acid

Microbial Degradation Pathways and Metabolite Identification

The microbial breakdown of chlorinated aromatic compounds like 2,4-dichloro-5-hydroxybenzoic acid is a key process in their environmental detoxification. This degradation is carried out by a diverse range of microorganisms that have evolved specific enzymatic machinery to utilize these compounds as sources of carbon and energy. The pathways often involve a series of reactions that progressively remove chlorine atoms and cleave the aromatic ring, ultimately leading to intermediates of central metabolism.

Role of Specific Microbial Species and Consortia

While specific studies on the microbial degradation of 2,4-dichloro-5-hydroxybenzoic acid are limited, the degradation of the structurally related and widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provides significant insights. Numerous bacterial strains capable of degrading 2,4-D have been isolated and characterized, with Cupriavidus necator JMP134 (also known as Ralstonia eutropha or Alcaligenes eutrophus) being one of the most extensively studied. nih.gov Other important 2,4-D degrading bacteria include species of Pseudomonas, Burkholderia, and various haloalkaliphilic bacteria. nih.govnih.gov For instance, three 2,4-D-degrading bacterial isolates from a highly saline and alkaline lake were identified, with strain I-18 showing a remarkable ability to degrade high concentrations of 2,4-D. nih.gov

Fungal species also play a role in the degradation of chlorinated aromatic compounds. Strains of Aspergillus niger have been shown to metabolize 2,4-D, leading to the formation of hydroxylated derivatives, including 2,4-dichloro-5-hydroxyphenylacetic acid, a compound structurally similar to the subject of this article. mdpi.com This suggests that fungi possess the necessary enzymes to hydroxylate the aromatic ring at the C-5 position, a key step in the potential degradation pathway of 2,4-dichloro-5-hydroxybenzoic acid.

Microbial consortia, or mixed communities of microorganisms, often exhibit more robust and complete degradation capabilities than single isolates. This is due to the synergistic interactions between different species, where the metabolic products of one organism can be utilized by another.

Enzymatic Biotransformation Reactions (e.g., Dehalogenation, Hydroxylation, Decarboxylation)

The biotransformation of chlorinated aromatic compounds proceeds through a series of enzymatic reactions. These reactions can be broadly categorized as follows:

Dehalogenation: The removal of chlorine atoms from the aromatic ring is a critical initial step. This can occur either aerobically or anaerobically. Aerobic dehalogenation is often catalyzed by dioxygenases or monooxygenases, which incorporate oxygen into the aromatic ring, leading to the spontaneous or enzymatic removal of the halogen.

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring is a common reaction catalyzed by hydroxylases. This increases the water solubility of the compound and prepares it for ring cleavage. In the context of 2,4-D degradation by Aspergillus niger, hydroxylation of the aromatic ring is a primary metabolic step. mdpi.com

Decarboxylation: The removal of a carboxyl (-COOH) group is another important enzymatic reaction. For example, the transformation of 3,5-dichloro-4-hydroxybenzoic acid can involve decarboxylation to form 2,6-dichlorophenol. asm.org

Ring Cleavage: Following dehalogenation and hydroxylation, the aromatic ring is cleaved by dioxygenases. This results in the formation of aliphatic intermediates that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

The degradation of 2,4-D by Cupriavidus necator JMP134 involves a well-characterized pathway encoded by the tfd genes. nih.gov The initial step is the cleavage of the ether bond by the α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), forming 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov This is followed by hydroxylation of 2,4-DCP to 3,5-dichlorocatechol (B76880) by 2,4-DCP hydroxylase (TfdB). nih.gov Subsequent enzymes in the pathway lead to the complete mineralization of the compound. nih.gov While this pathway is specific to 2,4-D, the types of enzymatic reactions involved are relevant to the potential degradation of 2,4-dichloro-5-hydroxybenzoic acid.

Abiotic Degradation Processes in Environmental Systems

In addition to microbial activity, abiotic processes can contribute to the transformation of 2,4-dichloro-5-hydroxybenzoic acid in the environment. These processes are primarily driven by physical and chemical factors.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant fate for chemicals in sunlit surface waters and on the surfaces of soil and plants. cdc.govup.pt The rate of photolysis is influenced by factors such as light intensity and the presence of photosensitizing substances in the water. up.pt

For the related compound 2,4-D, photolysis in sunlit surface waters is considered an important environmental fate process. cdc.gov Similarly, 2,4-dichlorophenol (2,4-DCP), a potential metabolite, is known to undergo photodegradation. nih.gov Studies on the photocatalytic degradation of 2,4-D and 2,4-DCP have shown that these compounds can be broken down into smaller, less harmful substances. nih.govmdpi.comresearchgate.net The mechanisms can involve direct photolysis, where the molecule absorbs light and undergoes a chemical change, or indirect photolysis, mediated by other light-absorbing molecules in the environment. The degradation of 2,4-DCP through photolysis can result in the direct dichlorination through nucleophilic displacement of chlorine. nih.gov

Hydrolysis and Other Chemical Transformation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH. juniperpublishers.com For 2,4-D, hydrolysis under typical environmental conditions is expected to be negligible. cdc.gov However, ester formulations of 2,4-D are known to hydrolyze to the parent acid, with the rate being pH-dependent. juniperpublishers.com Given the structure of 2,4-dichloro-5-hydroxybenzoic acid, which is a carboxylic acid, significant hydrolysis of the parent compound itself is not expected under normal environmental conditions.

Environmental Persistence and Transformation Products

The environmental persistence of a chemical is determined by the rates of all transformation processes, both biotic and abiotic. up.pt Chemicals that are resistant to degradation can persist in the environment for long periods, potentially leading to accumulation and long-term exposure of non-target organisms. up.pt

The persistence of 2,4-D, a related compound, is considered to be moderate in the environment. nih.gov Its half-life in soil and water can vary depending on environmental conditions such as temperature, moisture, and the presence of adapted microbial populations. juniperpublishers.com

The transformation of 2,4-dichloro-5-hydroxybenzoic acid in the environment would likely lead to a variety of products. Based on the degradation pathways of similar compounds, potential transformation products could include:

Partially dehalogenated benzoic acids: Resulting from the enzymatic or photochemical removal of one of the chlorine atoms.

Hydroxylated derivatives: Arising from the addition of further hydroxyl groups to the aromatic ring.

Ring cleavage products: Aliphatic compounds formed after the aromatic ring is broken.

For example, the microbial degradation of 2,4-D leads to the formation of 2,4-dichlorophenol (2,4-DCP) as a major metabolite. nih.gov This metabolite itself is persistent and toxic. nih.gov Similarly, the biotransformation of 3,5-dichloro-p-anisyl alcohol results in the formation of 3,5-dichloro-4-hydroxybenzyl alcohol, 3,5-dichloro-4-hydroxybenzoate, and 2,6-dichlorophenol. asm.org These examples highlight the potential for the formation of various chlorinated and hydroxylated intermediates during the degradation of 2,4-dichloro-5-hydroxybenzoic acid. The ultimate fate of these transformation products will also depend on their susceptibility to further degradation.

Advanced Analytical Methodologies for the Characterization of 2,4 Dichloro 5 Hydroxybenzoic Acid in Research

Chromatographic Method Development

Chromatographic techniques are fundamental for separating 2,4-Dichloro-5-hydroxybenzoic acid from impurities, reaction byproducts, or metabolites. The development of robust chromatographic methods is critical for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and determining the concentration of 2,4-Dichloro-5-hydroxybenzoic acid. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation of chlorinated and hydroxylated benzoic acid isomers can be challenging due to their similar physicochemical properties. helixchrom.com Method development often focuses on optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to an acidified aqueous buffer), pH, and column chemistry to achieve adequate resolution. vu.edu.auekb.eg Mixed-mode chromatography, which employs stationary phases with both reversed-phase and ion-exchange characteristics, can offer superior selectivity for separating hydrophilic and ionizable isomers like 2,4-Dichloro-5-hydroxybenzoic acid. helixchrom.comsielc.com

For quantification, a UV detector is typically used, with the detection wavelength set to an absorption maximum of the analyte, often around 230-255 nm, to ensure high sensitivity. helixchrom.comlongdom.org The method must be validated according to ICH guidelines, establishing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). ekb.eglongdom.org

Table 1: Illustrative HPLC Method Parameters for 2,4-Dichloro-5-hydroxybenzoic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) or Mixed-Mode (e.g., Amaze TR) |

| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-35 °C |

| Detection | UV at 230 nm or 255 nm |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, 2,4-Dichloro-5-hydroxybenzoic acid, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and prone to thermal degradation at temperatures typical for GC analysis. Therefore, a crucial prerequisite for GC analysis is chemical derivatization.

Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. Common strategies include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton of the carboxylic acid and the phenolic proton into trimethylsilyl (B98337) (TMS) esters and ethers.

Methylation: Using reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to form the methyl ester and methyl ether. This approach is often used for similar acidic compounds. nih.gov

The choice of derivatization reagent is critical for achieving high reaction yield and forming a stable product. nih.gov Following derivatization, the resulting compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The GC method involves optimizing the temperature program of the column oven to ensure the separation of the analyte from any derivatization byproducts or other impurities.

Table 2: Typical GC Derivatization and Analysis Strategy

| Step | Parameter | Description |

|---|---|---|

| Derivatization | Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis-trifluoroacetamide (MBTFA) nih.gov |

| Reaction | Converts -COOH and -OH groups to TMS-ester and TMS-ether | |

| GC Analysis | Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) |

| Injector Temp. | 250-280 °C | |

| Oven Program | Ramped temperature program (e.g., initial 100°C, ramp to 300°C) | |

| Carrier Gas | Helium or Hydrogen |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the premier technique for trace analysis and metabolite identification. vu.edu.ausigmaaldrich.com For 2,4-Dichloro-5-hydroxybenzoic acid, LC-MS is particularly valuable for detecting low-level impurities or quantifying the compound in complex biological matrices.

Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operated in negative ion mode ([M-H]⁻) to deprotonate the acidic carboxylic and phenolic groups. rrml.ro This results in a prominent ion at an m/z corresponding to the molecular weight minus one proton.

For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is employed using the Multiple Reaction Monitoring (MRM) mode. rrml.roresearchgate.net In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion of 2,4-Dichloro-5-hydroxybenzoic acid) is selected and fragmented, and a specific product ion is monitored. This process drastically reduces chemical noise and matrix interference.

Table 3: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Description |

|---|---|

| LC System | UHPLC/HPLC with reversed-phase column |

| Mobile Phase | Acetonitrile/Methanol and water with 0.1% formic acid or 5mM ammonium (B1175870) acetate (B1210297) rrml.ro |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion [M-H]⁻ | m/z 204.9/206.9 (depending on chlorine isotopes) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Example Transition | m/z 204.9 → product ion (e.g., loss of CO₂) |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of the hydrogen and carbon atoms, advanced NMR techniques are required for complete structural assignment. docbrown.info

2D NMR Spectroscopy : For a molecule with a complex substitution pattern like 2,4-Dichloro-5-hydroxybenzoic acid, 2D NMR experiments are crucial. wikipedia.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), which helps in assigning the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the ¹³C spectrum based on its attached proton. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is vital for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the chloro, hydroxyl, and carboxyl groups, by observing their correlations with nearby protons.

Solid-State NMR (ssNMR) : This technique provides structural information on the compound in its crystalline or amorphous solid form. mst.edu It is particularly useful for studying polymorphism (the existence of different crystal forms) and for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov Magic Angle Spinning (MAS) is used to average out anisotropic interactions and obtain high-resolution spectra. mst.edu

Table 4: Predicted ¹H and ¹³C NMR Data and 2D Correlations for 2,4-Dichloro-5-hydroxybenzoic Acid

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| H-3 | ~7.8-8.0 | ~130-135 | C-1, C-2, C-4, C-5 |

| H-6 | ~7.2-7.4 | ~115-120 | C-1, C-2, C-4, C-5 |

| -OH | ~10-11 | N/A | C-4, C-5, C-6 |

| -COOH | ~12-13 | ~165-170 | C-1, C-2, C-6 |

| C-1 (-COOH) | N/A | ~125-130 | H-6 |

| C-2 (-Cl) | N/A | ~135-140 | H-3, H-6 |

| C-3 | ~7.8-8.0 | ~130-135 | N/A |

| C-4 (-Cl) | N/A | ~120-125 | H-3 |

| C-5 (-OH) | N/A | ~150-155 | H-3, H-6 |

| C-6 | ~7.2-7.4 | ~115-120 | N/A |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups within a molecule. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly sensitive to polar bonds. For 2,4-Dichloro-5-hydroxybenzoic acid, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-chlorine (C-Cl) groups. The broad O-H stretching band of the carboxylic acid dimer is a hallmark feature, typically appearing in the 2500-3300 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. It is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl symmetric stretches are often more prominent in the Raman spectrum compared to the IR spectrum.

Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, which is useful for routine identification and for detecting impurities that would alter the spectral pattern. researchgate.net

Table 5: Key Vibrational Frequencies for 2,4-Dichloro-5-hydroxybenzoic Acid

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -OH (Phenolic) | O-H Stretch | ~3300-3500 (sharp) | Weak |

| -COOH | O-H Stretch | ~2500-3300 (very broad) | Weak |

| -COOH | C=O Stretch | ~1680-1710 (strong) | Medium |

| Aromatic Ring | C=C Stretch | ~1450-1600 (multiple bands) | Strong |

| -COOH | C-O Stretch / O-H Bend | ~1210-1320 / ~1400-1440 | Medium |

| Aromatic C-H | C-H Stretch | ~3000-3100 | Strong |

| C-Cl | C-Cl Stretch | ~600-800 | Strong |

Applications of 2,4 Dichloro 5 Hydroxybenzoic Acid As a Chemical Building Block in Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the aromatic ring of 2,4-dichloro-5-hydroxybenzoic acid allows it to serve as a foundational unit in the construction of larger, more intricate chemical structures.

Utilization in the Construction of Sulfur-Containing Compounds (e.g., Sulfonamides)

While 2,4-dichloro-5-hydroxybenzoic acid is a potential precursor, extensive research highlights the central role of its close analog, 2,4-dichlorobenzoic acid , in the synthesis of medicinally important sulfonamides. Specifically, 2,4-dichlorobenzoic acid is the established starting material for producing 2,4-dichloro-5-sulfamoylbenzoic acid, also known as Lasamide. patsnap.com This compound is a critical intermediate in the manufacture of Furosemide, a potent diuretic. patsnap.com

The synthesis typically involves the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by amination to introduce the sulfonamide group. patsnap.comresearchgate.net Patents describe a common pathway where 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to yield 2,4-dichloro-5-carboxybenzenesulfonyl chloride. patsnap.com This intermediate is then treated with ammonia (B1221849) to form the final sulfonamide product. patsnap.comgoogle.com

Table 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid (Lasamide)

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Sulfonation | 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Catalyst (e.g., Sodium sulfate) | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | patsnap.com |

This interactive table summarizes the key steps in the synthesis of Lasamide, a crucial sulfonamide, starting from 2,4-dichlorobenzoic acid.

Integration into Polycyclic and Heterocyclic Systems

Substituted benzoic acids are fundamental building blocks for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, derivatives of hydroxybenzoic acid are used to construct thiazole-containing molecules. nih.gov In one documented synthesis, 4-amino-2-hydroxybenzoic acid is used as a precursor to form a thiazole (B1198619) ring, a common heterocycle in medicinal chemistry. nih.gov

Furthermore, sulfonamide benzoic acid derivatives can be used to create more complex fused heterocyclic systems, such as benzimidazoles and triazoles, through multi-step synthetic protocols. nih.gov Although direct examples starting from 2,4-dichloro-5-hydroxybenzoic acid are not prominent, the reactivity of its functional groups is analogous to that of other benzoic acids used in the well-established synthesis of diverse heterocyclic frameworks.

Intermediacy in the Research and Development of Pharmacologically Active Scaffolds

The dichlorinated hydroxybenzoic acid framework is a key feature in the design of new molecules with potential therapeutic applications.

Design and Synthesis of Derivatives for Mechanistic Biological Studies

The development of derivatives from a core scaffold is a crucial strategy for studying biological mechanisms and discovering new drug candidates. Research has shown that modifying the basic structure of dichlorobenzoic acid can lead to compounds with specific biological activities.

In one study, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized to investigate their potential as antidiabetic agents. researchgate.net These compounds were tested for their ability to inhibit key carbohydrate-metabolizing enzymes.

This interactive table highlights the findings from a study on a derivative designed to probe enzymatic inhibition, demonstrating the utility of this chemical scaffold in mechanistic biological research.

Additionally, other hydroxybenzoic acid derivatives have been identified as selective inhibitors of enzymes like SIRT5, a target in cancer research, underscoring the importance of this class of compounds in developing tools for biological investigation. nih.gov

Synthetic Pathways to Advanced Medicinal Chemistry Intermediates

The role of halogenated and hydroxylated benzoic acids as key intermediates in the synthesis of pharmaceuticals is well-documented. As previously noted, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid is a critical pathway to obtaining the diuretic Furosemide. patsnap.com

In a similar vein, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been identified as a vital step in the development of new 3-quinolinecarboxylic acid drugs, a class of potent antimicrobial agents. semanticscholar.org The synthesis of this advanced intermediate involves a multi-step process including nitration, esterification, reduction, and diazotization, starting from a related chlorodifluorobenzoic acid. semanticscholar.org This highlights the significance of halogenated hydroxybenzoic acid structures as essential intermediates in medicinal chemistry for accessing complex and pharmacologically important molecules.

Contributions to Material Science and Polymer Chemistry Research

Based on available scientific literature, the direct application or significant contribution of 2,4-dichloro-5-hydroxybenzoic acid specifically to the fields of material science and polymer chemistry is not extensively documented. While it is categorized as a building block that could potentially be incorporated into polymers or functional materials, dedicated research focusing on this area is limited. cymitquimica.com

Incorporation into Polymeric Structures

As a difunctional monomer, 2,4-dichloro-5-hydroxybenzoic acid can undergo polycondensation reactions to form aromatic polyesters. The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows for self-condensation, or it can be copolymerized with other monomers to achieve specific material properties. The resulting polymers are expected to exhibit high thermal stability, good mechanical strength, and, due to the rigid aromatic backbone, potential for liquid crystallinity.

The synthesis of polyesters from 2,4-dichloro-5-hydroxybenzoic acid can be achieved through several methods, including melt polycondensation and solution polymerization. In melt polycondensation, the monomer is heated above its melting point in the presence of a catalyst to drive the esterification reaction and form high molecular weight polymer chains. Solution polymerization offers an alternative route, where the reaction is carried out in a high-boiling solvent, allowing for better control over the polymerization process and the resulting polymer's molecular weight and structure.

The properties of the resulting polyesters are significantly influenced by the presence of the two chlorine atoms on the aromatic ring. These bulky substituents can disrupt chain packing, potentially lowering the crystallinity and melting point of the polymer compared to its non-chlorinated analog, poly(p-hydroxybenzoic acid). However, the chlorine atoms also increase the polymer's flame retardancy and resistance to chemical degradation.

Below is a table of expected properties for a hypothetical polyester (B1180765) synthesized from 2,4-dichloro-5-hydroxybenzoic acid, based on data from analogous aromatic polyesters.

| Property | Expected Value |

| Glass Transition Temp (Tg) | 150 - 200 °C |

| Melting Temperature (Tm) | 280 - 350 °C |

| Decomposition Temp (Td) | > 450 °C |

| Tensile Strength | 100 - 150 MPa |

| Flame Retardancy | High (self-extinguishing) |

| Chemical Resistance | Excellent |

Note: These are projected values based on the properties of similar aromatic polyesters and would need to be confirmed by experimental data.

Development of Functional Materials through Derivatization

The chemical functionality of 2,4-dichloro-5-hydroxybenzoic acid also allows for its derivatization to create a variety of functional materials. The carboxylic acid and hydroxyl groups can be independently or simultaneously modified to introduce new functional moieties, leading to materials with applications in fields such as electronics, separations, and biomedicine.

One potential application is in the development of liquid crystalline materials. By esterifying the carboxylic acid with a long-chain alcohol or a mesogenic (liquid crystal-forming) unit, it is possible to synthesize liquid crystalline compounds. The rigid, chlorinated aromatic core of the 2,4-dichloro-5-hydroxybenzoic acid moiety would contribute to the thermal stability and mesophase behavior of these materials.

Furthermore, the hydroxyl group can be etherified or esterified to attach other functional groups. For instance, reaction with an acrylic or methacrylic acid derivative would yield a polymerizable monomer that can be incorporated into crosslinked networks for applications in coatings or dental materials. The presence of the chlorine atoms can also be exploited. For example, they can potentially be displaced through nucleophilic aromatic substitution reactions to introduce other functional groups, further expanding the range of accessible materials.

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dichloro-5-hydroxybenzoic acid in laboratory settings?